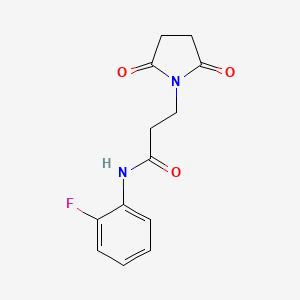
2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known by its chemical name, CDDO-Im, and has been studied for its effects on various biological processes.
Mecanismo De Acción
The mechanism of action of 2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)acrylamide is not fully understood. However, it is believed to work by activating the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. This compound has also been found to inhibit the activity of NF-κB, which is a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)acrylamide has been found to have several biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress, which are involved in the development of many diseases. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)acrylamide in lab experiments include its anti-inflammatory, antioxidant, and anticancer properties. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are many future directions for research involving 2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)acrylamide. Some potential areas of study include its effects on neurological disorders, such as Alzheimer's disease and Parkinson's disease, and its potential as a therapeutic agent for cancer. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)acrylamide is a chemical compound that has potential applications in various fields of scientific research. This compound has been found to have anti-inflammatory, antioxidant, and anticancer properties, and has been studied for its effects on neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis method for 2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)acrylamide involves several steps. The starting material is tricyclohexylphosphine, which is reacted with 3,5-dichloro-2-hydroxybenzaldehyde to form an intermediate product. This intermediate is then reacted with acrylonitrile to form the final product, 2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)acrylamide.
Aplicaciones Científicas De Investigación
2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)acrylamide has been studied for its potential applications in various fields of scientific research. This compound has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its effects on neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c17-12-7-10(15(21)14(18)8-12)6-11(9-19)16(22)20-13-4-2-1-3-5-13/h6-8,13,21H,1-5H2,(H,20,22)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSPGEBQYWMFBM-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=C(C(=CC(=C2)Cl)Cl)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C/C2=C(C(=CC(=C2)Cl)Cl)O)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5717760.png)
![N,N'-[1,4-phenylenebis(methylene)]dibutanamide](/img/structure/B5717762.png)
![tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5717775.png)
![3-(2-furyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5717781.png)
![3,3-dimethyl-2-butanone O-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5717789.png)

![methyl N-[(2-nitrophenyl)acetyl]glycinate](/img/structure/B5717801.png)
![3-chloro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5717808.png)
![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5717810.png)
![methyl {[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5717815.png)

![2-(trifluoromethyl)benzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5717833.png)